molecular formula C12H19N3O2 B8027558 tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Cat. No.: B8027558
M. Wt: 237.30 g/mol
InChI Key: UVRXHABLVFPICV-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, some pyrazolopyridine derivatives act as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially exert anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This unique structure can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 2-methyl-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-7-5-6-9-10(15)8-14(4)13-9/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRXHABLVFPICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NN(C=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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